
(2S)-2,6-bis(dimethylamino)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6-bis(dimethylamino)hexan-1-ol is a chiral organic compound that features two dimethylamino groups and a hydroxyl group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-bis(dimethylamino)hexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable hexane derivative.
Functional Group Introduction: Dimethylamino groups are introduced through nucleophilic substitution reactions.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or starting materials.
Hydroxyl Group Addition: The hydroxyl group is introduced via reduction or hydrolysis reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Catalysts: Employing efficient catalysts to enhance reaction rates and selectivity.
Purification: Using distillation, crystallization, or chromatography techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,6-bis(dimethylamino)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Applications De Recherche Scientifique
Chemistry
(2S)-2,6-bis(dimethylamino)hexan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology
In biological research, this compound may be used as a reagent or intermediate in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism by which (2S)-2,6-bis(dimethylamino)hexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino groups may participate in hydrogen bonding or electrostatic interactions, while the hydroxyl group can form hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2,6-bis(dimethylamino)hexan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2,6-bis(dimethylamino)hexane: Lacks the hydroxyl group, leading to different reactivity and applications.
2,6-bis(diethylamino)hexan-1-ol: Contains ethyl groups instead of methyl groups, affecting its chemical behavior.
Propriétés
Numéro CAS |
64584-90-3 |
|---|---|
Formule moléculaire |
C10H24N2O |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
(2S)-2,6-bis(dimethylamino)hexan-1-ol |
InChI |
InChI=1S/C10H24N2O/c1-11(2)8-6-5-7-10(9-13)12(3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
Clé InChI |
BVUIVMWWIAQOJP-JTQLQIEISA-N |
SMILES isomérique |
CN(C)CCCC[C@@H](CO)N(C)C |
SMILES canonique |
CN(C)CCCCC(CO)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



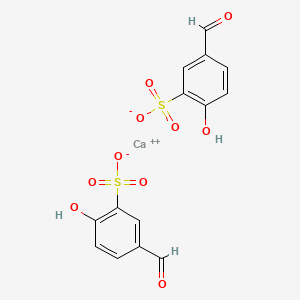
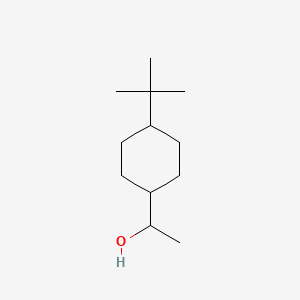
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)

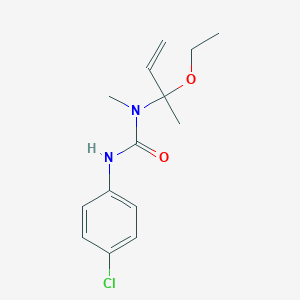
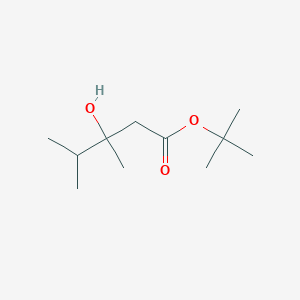
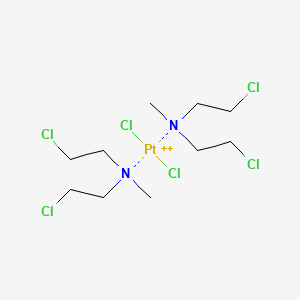
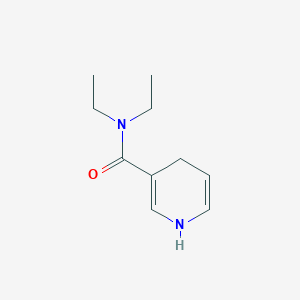
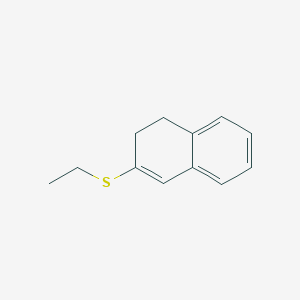
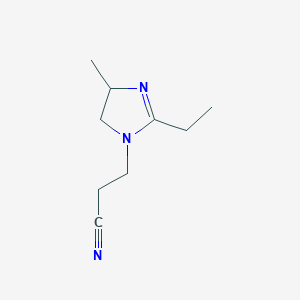

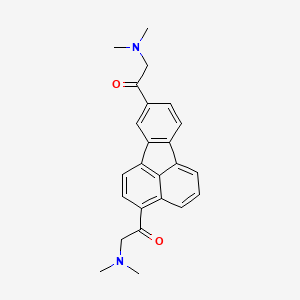
![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
